molecular formula C15H9NO5 B014341 Nitrogenistein CAS No. 39679-60-2

Nitrogenistein

Cat. No. B014341
CAS RN: 39679-60-2
M. Wt: 283.23 g/mol
InChI Key: GKCGOBHFOXZJDK-UHFFFAOYSA-N
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Description

Nitrogenistein is a naturally occurring compound that belongs to the class of isoflavones . It has been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide, and thereby inhibits tumor growth . The molecular formula of Nitrogenistein is C15H9NO5 and it has a molecular weight of 283.14 .


Molecular Structure Analysis

Nitrogenistein has a molecular formula of C15H9NO5 . Unfortunately, the specific molecular structure of Nitrogenistein is not provided in the available resources. For a detailed molecular structure analysis, specialized chemical databases or scientific literature may need to be consulted.


Physical And Chemical Properties Analysis

Nitrogenistein is a solid substance . It is soluble in hot dioxane and methanol mixture . It has a melting point of 320-325°C . It should be stored at -20° C .

Scientific Research Applications

  • Preincubation of B. japonicum cells with genistein, a compound related to Nitrogenistein, enhances soybean nodulation and nitrogen fixation. This process can partially overcome the inhibitory effects of mineral nitrogen (Pan & Smith, 2000)(Pan & Smith, 2000).

  • Nitrogen application through in-season mulched drip fertigation at 226-253 kg/ha significantly improves maize production and resource use efficiency, reducing soil nitrogen residue (Wang et al., 2021)(Wang et al., 2021).

  • Genetic engineering of rice with barley AlaAT cDNA increases nitrogen uptake efficiency, leading to higher biomass, grain yield, and reduced production costs (Shrawat et al., 2008)(Shrawat et al., 2008).

  • Nitrogen tracers play a vital role in estimating nitrogen transformation rates in ecosystems, aiding in food and fiber production and environmental control (Hauck, 1973)(Hauck, 1973).

  • SWIR-based spectral indices are effective in predicting and assessing nitrogen content in potato fields, especially when combining information from the 1510 and 660 nm bands (Herrmann et al., 2010)(Herrmann et al., 2010).

  • Systems biology approaches can enhance plant nitrogen nutrition, improving nitrogen-use efficiency and promoting sustainable agricultural practices (Gutiérrez, 2012)(Gutiérrez, 2012).

  • Improved understanding of nitrogen uptake, assimilation, and remobilization in plants is critical for sustainable and productive agriculture (Masclaux-Daubresse et al., 2010)(Masclaux-Daubresse et al., 2010).

  • Biological nitrogen fixation in plants, particularly legumes, can reduce synthetic nitrogen fertilizer use, increase nutrient content, and improve soil health (Mahmud et al., 2020)(Mahmud et al., 2020).

properties

IUPAC Name

6-hydroxy-2-(4-nitrophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCGOBHFOXZJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407890
Record name Nitrogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrogenistein

CAS RN

39679-60-2
Record name Nitrogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
BJ Boersma, RP Patel, M Kirk, PL Jackson… - Archives of biochemistry …, 1999 - Elsevier
… new product to nitrogenistein, genistein was reacted with a classical nitrating agent TNM (500 μM). A novel peak with the same retention time as the nitrogenistein formed by reaction …
S Barnes, J Prasain, T D'Alessandro, A Arabshahi… - Food & function, 2011 - pubs.rsc.org
… Genistein is converted to 3′-nitrogenistein in the lung tissue of lipopolysaccharide-treated rats. Whereas polyphenols that can be converted to quinones or epoxides react with …
Number of citations: 179 0-pubs-rsc-org.brum.beds.ac.uk
BJ Boersma, T D'Alessandro, MR Benton, M Kirk… - Free Radical Biology …, 2003 - Elsevier
… To test the hypothesis that modification of isoflavones modulate their biological effects, we investigated the ability of chloro- or nitrogenistein and daidzein, chemically synthesized or …
S Barnes, T D'Alessandro, MC Kirk, RP Patel… - … : mechanisms of action, 2004 - cabdirect.org
… Using a luciferase reporter gene assay in COS cells, both chloro-and nitrogenistein were shown to have 1-2 orders lower oestrogen receptor activation than genistein itself. In summary, …
Number of citations: 12 www.cabdirect.org
TL D'Alessandro, BJ Boersma-Maland… - Methods in …, 2005 - Elsevier
Phytoestrogens are plant‐derived compounds with physiologic estrogenic effects. They are present in the plant as glycosidic conjugates, some of which contain further chemical …
JK Prasain, R Patel, M Kirk, L Wilson… - Journal of mass …, 2003 - Wiley Online Library
Electrospray ionization combined with tandem mass spectrometry was applied to a study of some representative chlorinated and nitrated isoflavones—potential metabolites of …
BJ Boersma - 2002 - search.proquest.com
… In addi tion, we have demonstrated the generation of nitrogenistein in an animal model of acute inflammation. We have gone on to show that, as a result of these structural modifica tions…
I Schuhmann, CB Yao, W Al-Zereini, H Anke… - The Journal of …, 2009 - nature.com
Twenty-five aromatic nitro, dinitro and trinitro compounds were isolated in low yields of less than 1 mg l− 1 from a Salegentibacter sp. strain T436 derived from Arctic pack ice. Their …
Number of citations: 29 0-www-nature-com.brum.beds.ac.uk
JK Prasain, CC Wang, S Barnes - Free radical biology and medicine, 2004 - Elsevier
… The product ion spectra of 3′-nitrogenistein are shown in Fig. 11. Chlorinated derivatives of … Product ion spectra for the ion m/z 314 of 3’-nitrogenistein at collision energy [A] 35 eV; [B] …
T Toyoizumi, H Sekiguchi, F Takabayashi… - Food and chemical …, 2010 - Elsevier
We have already found that nitrite-treated isoflavones exhibit genotoxic activities toward Salmonella typhimurium TA 100 and 98 strains (submitted: nitrite-treated genistein). However, …

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